molecular formula C15H21ClN2O2S B12413580 (e)-6-chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)pyridine-3-sulfonamide

(e)-6-chloro-N-(3,7-dimethylocta-2,6-dien-1-yl)pyridine-3-sulfonamide

Cat. No.: B12413580
M. Wt: 328.9 g/mol
InChI Key: KXZJMJSVQHHFGB-UKTHLTGXSA-N
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Description

Complex III-IN-2: is a chemical compound known for its role as an inhibitor of complex III, a crucial component of the mitochondrial electron transport chain. This compound has garnered attention due to its antifungal properties, particularly against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Complex III-IN-2 involves the reaction of geranyl aromatic sulfonamide with specific reagents under controlled conditions. The process typically includes the following steps:

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis at a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of Complex III-IN-2.

    Reduction: Reduced forms of the compound.

    Substitution: New compounds with different ligands replacing the sulfonamide group.

Scientific Research Applications

Complex III-IN-2 has several scientific research applications:

Mechanism of Action

Complex III-IN-2 exerts its effects by inhibiting complex III in the mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from ubiquinol to cytochrome c, leading to a decrease in ATP production. The compound binds to specific sites on complex III, preventing its normal function and leading to the accumulation of reactive oxygen species, which can be detrimental to fungal cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H21ClN2O2S

Molecular Weight

328.9 g/mol

IUPAC Name

6-chloro-N-[(2E)-3,7-dimethylocta-2,6-dienyl]pyridine-3-sulfonamide

InChI

InChI=1S/C15H21ClN2O2S/c1-12(2)5-4-6-13(3)9-10-18-21(19,20)14-7-8-15(16)17-11-14/h5,7-9,11,18H,4,6,10H2,1-3H3/b13-9+

InChI Key

KXZJMJSVQHHFGB-UKTHLTGXSA-N

Isomeric SMILES

CC(=CCC/C(=C/CNS(=O)(=O)C1=CN=C(C=C1)Cl)/C)C

Canonical SMILES

CC(=CCCC(=CCNS(=O)(=O)C1=CN=C(C=C1)Cl)C)C

Origin of Product

United States

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